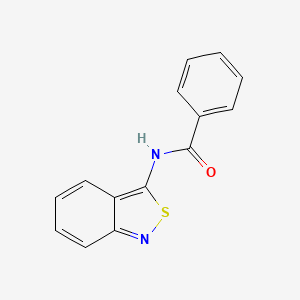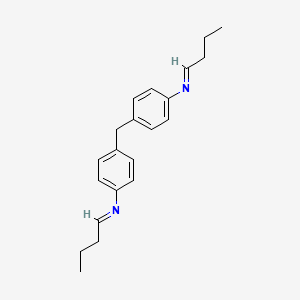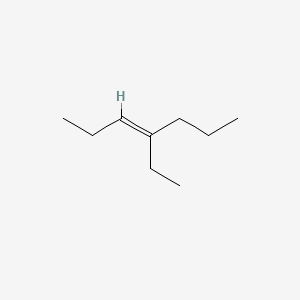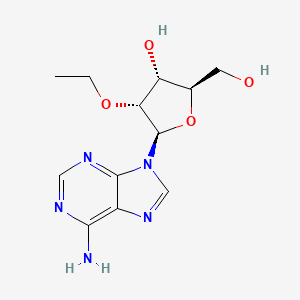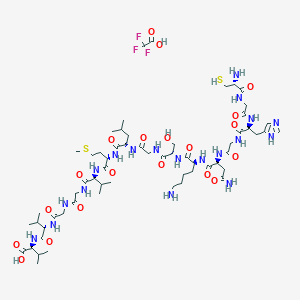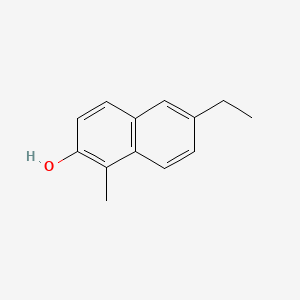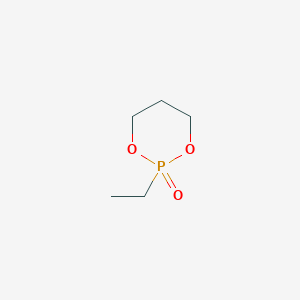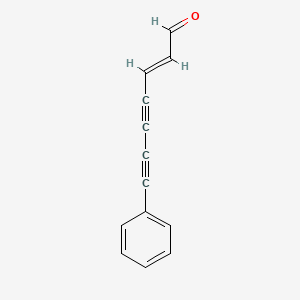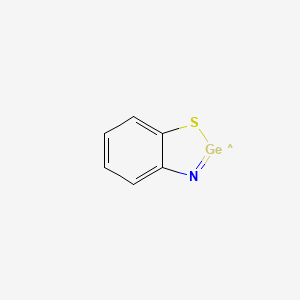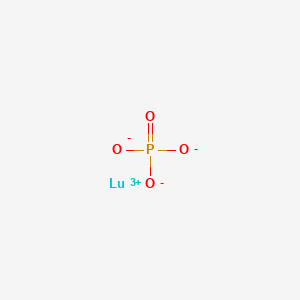
Lutetium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium phosphate is a chemical compound composed of lutetium, a rare earth element, and phosphate ions. It is represented by the chemical formula LuPO₄. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lutetium phosphate can be synthesized through several methods. One common approach involves the reaction of lutetium nitrate with ammonium phosphate under controlled conditions. The reaction typically occurs in an aqueous solution, followed by precipitation and filtration to obtain this compound as a solid product.
Another method involves the use of lutetium chloride and sodium phosphate. The reaction is carried out in an aqueous medium, and the resulting this compound is separated by filtration and drying.
Industrial Production Methods
Industrial production of this compound often involves large-scale precipitation reactions. Lutetium oxide is dissolved in nitric acid to form lutetium nitrate, which is then reacted with ammonium phosphate to produce this compound. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lutetium phosphate primarily undergoes reactions typical of lanthanide phosphates. These include:
Oxidation and Reduction: this compound is generally stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution Reactions: It can participate in substitution reactions where phosphate ions are replaced by other anions, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids like hydrochloric acid and nitric acid, which can dissolve the compound to form lutetium salts. Alkaline conditions can lead to the formation of lutetium hydroxide.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid produces lutetium chloride and phosphoric acid.
Applications De Recherche Scientifique
Lutetium phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.
Biology: this compound nanoparticles are explored for their potential in biological imaging and as carriers for drug delivery.
Mécanisme D'action
The mechanism of action of lutetium phosphate, particularly in medical applications, involves its use as a radiopharmaceutical. Lutetium-177, a radioactive isotope of lutetium, is incorporated into this compound. When administered to patients, the compound targets specific cells, such as cancer cells, and delivers localized radiation to destroy them. The phosphate component helps stabilize the compound and facilitates its delivery to the target cells .
Comparaison Avec Des Composés Similaires
Lutetium phosphate can be compared with other lanthanide phosphates, such as:
Yttrium phosphate (YPO₄): Similar in structure and properties, but yttrium has different nuclear properties, making it suitable for different applications.
Gadolinium phosphate (GdPO₄): Used in magnetic resonance imaging (MRI) contrast agents due to gadolinium’s magnetic properties.
Cerium phosphate (CePO₄): Known for its catalytic properties and use in polishing materials.
This compound is unique due to the specific properties of lutetium, such as its high atomic number and density, which make it particularly effective in applications requiring high-energy radiation .
Propriétés
Numéro CAS |
14298-36-3 |
|---|---|
Formule moléculaire |
LuO4P |
Poids moléculaire |
269.938 g/mol |
Nom IUPAC |
lutetium(3+);phosphate |
InChI |
InChI=1S/Lu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |
Clé InChI |
OWNMACFMOIQGAC-UHFFFAOYSA-K |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Lu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



